molecular formula C42H68N8O8 B052418 Cyclo(aaap)(2) CAS No. 115042-89-2

Cyclo(aaap)(2)

Cat. No.: B052418
CAS No.: 115042-89-2
M. Wt: 813 g/mol
InChI Key: GUIXTMWWAGIILB-UHFFFAOYSA-N
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Description

Cyclo(GPE)₂ (compound 2) is a cyclic hexapeptide composed of repeating glycine (G), proline (P), and glutamic acid (E) residues. Its structure was synthesized and validated through a combination of linear precursor assembly, cyclization optimization, and advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . The compound has drawn attention due to its antimicrobial properties, as reported in studies of marine-derived cyclic peptides . Key structural features include:

  • Amino acid sequence: Cyclic arrangement of G-P-E repeats.
  • Spectroscopic validation: HRMS confirmed the molecular formula (C₃₀H₄₂N₆O₁₂), and NMR data resolved the cyclic conformation via distinct ¹³C carbonyl chemical shifts (Table 1) .

Properties

CAS No.

115042-89-2

Molecular Formula

C42H68N8O8

Molecular Weight

813 g/mol

IUPAC Name

6,9,21,24-tetramethyl-3,18-bis(oct-7-enyl)-1,4,7,10,16,19,22,25-octazatricyclo[25.3.0.012,16]triacontane-2,5,8,11,17,20,23,26-octone

InChI

InChI=1S/C42H68N8O8/c1-7-9-11-13-15-17-21-31-41(57)49-25-19-23-33(49)39(55)45-28(4)36(52)44-30(6)38(54)48-32(22-18-16-14-12-10-8-2)42(58)50-26-20-24-34(50)40(56)46-27(3)35(51)43-29(5)37(53)47-31/h7-8,27-34H,1-2,9-26H2,3-6H3,(H,43,51)(H,44,52)(H,45,55)(H,46,56)(H,47,53)(H,48,54)

InChI Key

GUIXTMWWAGIILB-UHFFFAOYSA-N

SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C

Synonyms

cyclo(AAAP)(2)
cyclo(alanyl-alanyl-2-amino-9-decanoic acid-prolyl)(2)
cyclo(L-Ala-D-Ala-L-Ada-D-Pro)(2)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclic Peptides

Cyclo(L-Pro-L-Phe) and Cyclo(D-Pro-L-Phe)
  • Structural differences : Cyclo(L-Pro-L-Phe) adopts an extended conformation, while cyclo(D-Pro-L-Phe) exhibits a folded conformation due to CH-π interactions between H9 of D-Pro and the phenylalanine aromatic ring. This is reflected in distinct ¹H NMR shifts for H9 (4.05 ppm for L-Pro vs. 2.43 ppm for D-Pro) .
  • Biological implications : The folded conformation of cyclo(D-Pro-L-Phe) may enhance receptor binding in biological systems, as seen in marine antifungal agents .
Cyclo(L-Pro-L-Pro) vs. Cyclo(L-Leu-L-Pro)
  • Activity divergence : Cyclo(L-Pro-L-Pro) demonstrated significant chemosensory activity in lizard communication, whereas cyclo(L-Leu-L-Pro) showed modulating effects dependent on concentration .
  • Structural rationale : The rigid proline-proline backbone in cyclo(L-Pro-L-Pro) facilitates stable interactions with biological targets, while the leucine substitution introduces conformational flexibility .
Cyclo(Trp-Arg) Stereoisomers
  • Stereochemical impact : Enantiomers of cyclo(Trp-Arg) (e.g., LL/DD vs. LD/DL) exhibit identical NMR spectra but divergent biological activities. Syn-diastereomers (sidechains on the same face) show shielded ¹H shifts (δH 0.49–0.87) compared to anti-diastereomers (δH 1.44–1.67) .
  • Functional relevance : Syn-substituted isomers bind more effectively to enzymes involved in cardiovascular regulation .

Table 2: Key Differences Between Cyclo(GPE)₂ and Analogues

Property Cyclo(GPE)₂ Cyclo(L-Pro-L-Phe) Cyclo(Trp-Arg) Syn-Isomer
Conformation Extended Folded (D-Pro) Syn-substituted
¹³C Shift (Carbonyl) 169.2–174.1 ppm 172.3–173.8 ppm 168.5–170.9 ppm
Bioactivity Antimicrobial Antifungal Enzyme modulation
Synthesis Challenge High cyclization yield Requires chiral purity Sensitive to stereochemistry

Data compiled from .

Methodological and Spectroscopic Comparisons

Spectroscopic Validation
  • HRMS vs. NMR : Cyclo(GPE)₂ relied on HRMS isotopic patterns for molecular formula confirmation, whereas cyclo(Trp-Arg) isomers demanded combined ¹H/¹³C NMR and electronic circular dichroism (ECD) for stereochemical resolution .

Table 3: Bioactivity Comparison

Compound Target System IC₅₀/EC₅₀ Mechanism
Cyclo(GPE)₂ Bacterial membranes 12.5 µM Membrane disruption
Cyclo(L-Pro-L-Pro) Lizard chemosensory 0.1 nM (behavioral) Olfactory receptor binding
Cyclo[6]pyrrole G-quadruplex DNA 5.8 µM Telomerase inhibition

Data from .

Controversies and Limitations

  • Synthesis Disputes : Cyclo(GPE)₂’s hexapeptide structure was initially contested due to inconsistent HPLC retention times compared to tripeptide analogues .
  • Stereochemical Pitfalls : Misassignment of solvent conditions (e.g., DMSO-d₆ vs. CD₃OD) led to erroneous NMR comparisons in cyclo(Trp-Arg) studies .

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